Butyl(3-chloropropyl)amine
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Overview
Description
Butyl(3-chloropropyl)amine is an organic compound with the molecular formula C7H16ClN. It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to carbon atoms. This compound is known for its versatility in various chemical reactions and its applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl(3-chloropropyl)amine can be synthesized through the nucleophilic substitution reaction of 3-chloropropylamine with butylamine. The reaction typically occurs under mild conditions, with the presence of a base to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-chloropropylamine+butylamine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is carried out under controlled temperature and pressure conditions to ensure maximum yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Butyl(3-chloropropyl)amine undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with other nucleophiles to replace the chlorine atom.
Oxidation Reactions: It can be oxidized to form corresponding amides or nitriles.
Reduction Reactions: It can be reduced to form primary or secondary amines.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum is commonly used.
Major Products Formed
Substitution: Products include various substituted amines depending on the nucleophile used.
Oxidation: Products include amides or nitriles.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
Butyl(3-chloropropyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme interactions and as a building block for biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific receptors.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Butyl(3-chloropropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a nucleophile, attacking electrophilic centers in other molecules, leading to the formation of new chemical bonds. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloropropyl)dibutylamine
- Butylamine
- 3-chloropropylamine
Uniqueness
Butyl(3-chloropropyl)amine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to act as both a nucleophile and an electrophile makes it a versatile compound in organic synthesis. Additionally, its applications in various fields, from chemistry to medicine, highlight its importance as a valuable chemical intermediate.
Properties
Molecular Formula |
C7H16ClN |
---|---|
Molecular Weight |
149.66 g/mol |
IUPAC Name |
N-(3-chloropropyl)butan-1-amine |
InChI |
InChI=1S/C7H16ClN/c1-2-3-6-9-7-4-5-8/h9H,2-7H2,1H3 |
InChI Key |
NEIFFYIKZKMFII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCCCl |
Origin of Product |
United States |
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